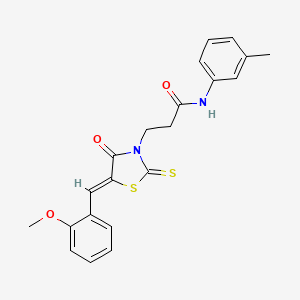

(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide

Descripción

“(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide” (CAS: 304674-56-4) is a thiazolidinone derivative characterized by a Z-configuration benzylidene moiety at the 5-position of the thiazolidinone core. Its molecular formula is C21H20N2O3S2, with a molecular weight of 412.525 g/mol and a predicted density of 1.4±0.1 g/cm³ . Key physicochemical properties include a LogP value of 3.51, indicating moderate lipophilicity, and a refractive index of 1.685 .

Propiedades

IUPAC Name |

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-14-6-5-8-16(12-14)22-19(24)10-11-23-20(25)18(28-21(23)27)13-15-7-3-4-9-17(15)26-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEWBSUSWAJYMD-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the thioxothiazolidinone core. The final step involves the reaction of this core with m-tolylpropanamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for drug development.

Medicine

In medicine, this compound is being investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation in various animal models, making it a potential therapeutic agent for inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mecanismo De Acción

The mechanism of action of (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide involves its interaction with specific molecular targets in cells. The compound is known to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, it can interfere with the replication of bacterial and cancer cells by targeting key proteins involved in cell division and growth.

Comparación Con Compuestos Similares

(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS: 304674-59-7)

- Molecular Formula : C20H18N2O3S2

- Key Differences: Replaces the 2-methoxybenzylidene group with a 4-methylbenzylidene, reducing electron-donating effects.

- Implications : The hydroxyl group may improve aqueous solubility but reduce membrane permeability.

(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide (CAS: 300378-75-0)

- Molecular Formula : C21H20N2O4S2

- Key Differences :

Heterocyclic Variants with Modified Cores

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5)

- Key Differences: Replaces the benzylidene group with a 3-phenyl-3,4-dihydroquinazolin-2-yl moiety fused to the thiazolidinone core. Exhibits mild antiproliferative activity against tumor cell lines, suggesting that bulkier substituents may reduce potency compared to benzylidene derivatives .

2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one

- Key Differences: Replaces the thioxothiazolidinone core with an oxadiazole ring, altering electronic properties (oxadiazoles are electron-withdrawing). Synthesized via reaction with phenyl isocyanate, indicating divergent reactivity compared to benzylidene-thiazolidinones .

- Implications : Oxadiazoles may improve metabolic stability but reduce thiol-mediated interactions critical for some biological activities.

Physicochemical and Reactivity Comparisons

- Reactivity : The target compound’s 2-methoxybenzylidene group may undergo Z→E isomerization under specific conditions, as seen in analogous systems . This contrasts with oxadiazole derivatives, which are more resistant to isomerization but prone to cycloaddition reactions .

Actividad Biológica

(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article synthesizes existing research findings, case studies, and data to provide a comprehensive overview of its biological properties.

Structural Characteristics

The compound features several notable structural components:

- Thiazolidine Ring : Known for its potential anti-inflammatory and cytotoxic properties.

- Thiazole Moiety : Associated with anticancer and antimicrobial effects.

- Furan Group : Recognized for diverse biological activities, including antioxidant effects.

These structural elements contribute to the compound's ability to interact with specific molecular targets, leading to various therapeutic effects.

Anticancer Activity

Research has demonstrated that this compound exhibits promising cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of thioxothiazolidin compounds can inhibit cancer cell proliferation significantly.

Case Study :

In a study involving K562 and MCF7 cell lines, compounds similar to this compound were tested for their cytotoxic effects. The results indicated that these compounds could effectively reduce cell viability, suggesting potential as anticancer agents .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness that surpasses traditional antibiotics like ampicillin.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Bacillus cereus | 0.015 mg/mL | 0.020 mg/mL |

| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |

This table summarizes the antimicrobial efficacy of the compound against selected strains, highlighting its potential as a therapeutic agent in treating bacterial infections .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within target cells. This interaction can lead to the modulation of critical signaling pathways involved in cell proliferation and survival.

Interaction with Enzymes

Research indicates that the compound may inhibit key enzymes involved in cancer progression and microbial metabolism, thereby exerting its anticancer and antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.